Cas no 896680-38-9 (ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate)

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core functionalized with an ester group at the 3-position and a 4-nitrobenzamido substituent at the 2-position. This structure imparts reactivity suitable for further derivatization, particularly in heterocyclic and pharmaceutical chemistry. The nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the ester moiety offers versatility for hydrolysis or transesterification. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of bioactive molecules, agrochemicals, or materials science applications. The compound’s purity and stability under standard conditions ensure consistent performance in research and industrial processes.
ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate structure
896680-38-9 structure
Product Name:ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate
CAS No:896680-38-9
MF:C14H12N2O5S
MW:320.320482254028
CID:6239130
PubChem ID:7164073
Update Time:2025-06-10

ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate
    • ethyl 2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
    • F1358-0136
    • 896680-38-9
    • AKOS024605306
    • AB00685913-01
    • Inchi: 1S/C14H12N2O5S/c1-2-21-14(18)11-7-8-22-13(11)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-8H,2H2,1H3,(H,15,17)
    • InChI Key: VWOGQKJYRFHDDF-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)OCC)=C1NC(C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 320.04669266g/mol
  • Monoisotopic Mass: 320.04669266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 130Ų

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Additional information on ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate

Research Brief on Ethyl 2-(4-Nitrobenzamido)thiophene-3-carboxylate (CAS: 896680-38-9): Recent Advances and Applications

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate (CAS: 896680-38-9) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound, characterized by its thiophene core and nitrobenzamide moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for designing novel inhibitors targeting enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate as a precursor for developing kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against tyrosine kinases, which are critical targets in oncology. The researchers employed molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, highlighting the compound's potential in personalized cancer therapies.

Another notable application of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate was reported in a 2022 Bioorganic & Medicinal Chemistry Letters article, where it was used to synthesize novel anti-inflammatory agents. The study revealed that modifications to the nitrobenzamide group enhanced the compound's ability to modulate NF-κB signaling pathways, thereby reducing pro-inflammatory cytokine production. These findings suggest its utility in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in synthetic methodologies have also improved the accessibility of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate. A 2023 Organic Process Research & Development paper detailed a scalable and eco-friendly synthesis route using catalytic hydrogenation, which reduced the reliance on hazardous reagents and minimized waste generation. This innovation aligns with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

In conclusion, ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate (CAS: 896680-38-9) continues to be a valuable compound in chemical biology and drug discovery. Its diverse applications, from kinase inhibitors to anti-inflammatory agents, underscore its significance in addressing unmet medical needs. Future research should focus on optimizing its derivatives for clinical translation and exploring new therapeutic targets.

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